molecular formula C14H17N3OS2 B2587103 1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1396759-11-7

1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2587103
CAS RN: 1396759-11-7
M. Wt: 307.43
InChI Key: DCIHUPKMMJTDNG-UHFFFAOYSA-N
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Description

1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTPE and is a member of the class of piperidine derivatives.

Scientific Research Applications

Synthesis and Anticancer Applications

Research on similar thiazole derivatives highlights advanced synthetic methods and their potential anticancer activities. For instance, Mahmoud et al. (2021) demonstrated a microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, showing promising anticancer activities against MCF-7 tumor cells. This study underscores the value of novel thiazole derivatives in developing anticancer agents (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Activities

Further investigations into thiazole and thiadiazole compounds reveal their antimicrobial and antioxidant potentials. Abdel-Wahab et al. (2011) synthesized imidazole-based heterocycles from a precursor similar in structure to the target compound, showing significant antimicrobial, antioxidant, and cytotoxic activities (Abdel-Wahab et al., 2011).

Antituberculosis and Cytotoxicity Studies

Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, including compounds structurally related to the target molecule, demonstrating notable activity against Mycobacterium tuberculosis H37Rv and low cytotoxic effects, indicating potential for tuberculosis treatment (Chitra et al., 2011).

properties

IUPAC Name

1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-10-15-16-14(20-10)11-4-6-17(7-5-11)13(18)9-12-3-2-8-19-12/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIHUPKMMJTDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

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